4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
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Overview
Description
4-Ethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester is a chemical compound with the molecular formula C13H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the reaction of di-tert-butyl dicarbonate with ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride . The reaction is carried out under inert gas conditions, such as nitrogen or argon, at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various piperidine derivatives .
Scientific Research Applications
4-Ethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a precursor to active compounds that interact with enzymes or receptors, leading to various biochemical effects . The exact pathways depend on the specific application and the nature of the derived compounds .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
- Ethyl N-Boc-piperidine-4-carboxylate [3][3]
- N-Boc-piperidine-4-carboxylic acid methyl ester [3][3]
Uniqueness
4-Ethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized compounds that may not be easily accessible through other routes .
Properties
IUPAC Name |
4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-9-6-7-14(10(8-9)11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUPWISZAQOAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560844 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173933-71-6 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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